![molecular formula C12H14ClN3O B13052685 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13052685.png)
4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted benzofuran, the introduction of the pyrimidine ring can be achieved through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuro[3,2-D]pyrimidines.
Scientific Research Applications
4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: Shares the pyrimidine core but lacks the fused benzofuran ring.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar pyrimidine structure but different ring fusion.
Uniqueness
4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H14ClN3O |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
4-chloro-8,8-dimethyl-7,9-dihydro-6H-[1]benzofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H14ClN3O/c1-12(2)4-3-7-6(5-12)8-9(17-7)10(13)16-11(14)15-8/h3-5H2,1-2H3,(H2,14,15,16) |
InChI Key |
MRCHVCZGTJZWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


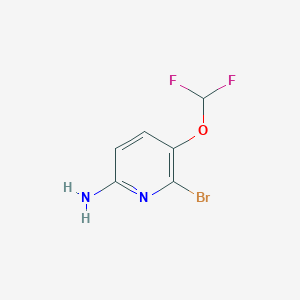
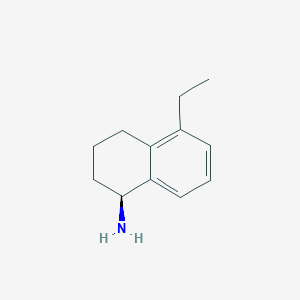
![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)
![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)
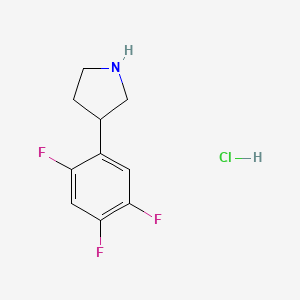
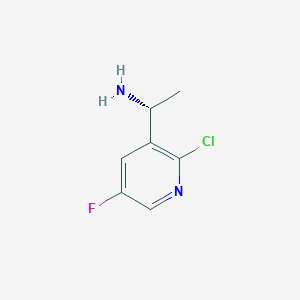
![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)

![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
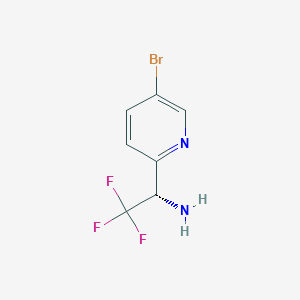
![(6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)

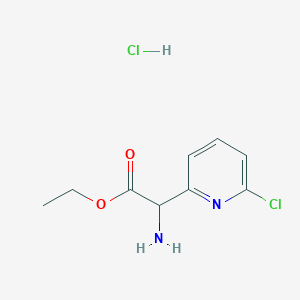
![5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
